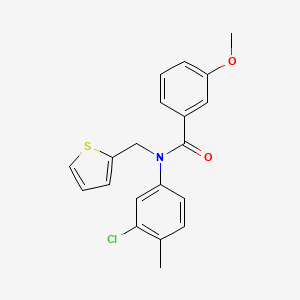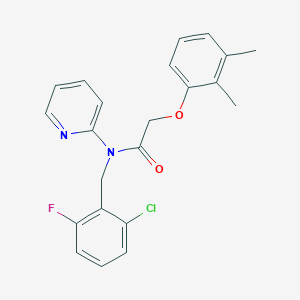![molecular formula C25H26N6 B11327384 2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327384.png)
2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused ring system.
Introduction of Substituents: The tert-butyl, dimethyl, and pyridylmethyl groups are introduced through various substitution reactions, often involving the use of reagents such as tert-butyl chloride, methyl iodide, and pyridine derivatives.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases. It may act as an inhibitor or modulator of specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as a precursor or intermediate in the synthesis of other valuable compounds in the chemical industry.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring system and substituents.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a different fused ring system and are known for their energetic material properties.
Cyclopentadienyl Complexes: Compounds containing cyclopentadienyl ligands, such as 1,2,4-tri(tert-butyl)cyclopentadienyl, exhibit different chemical properties and applications.
The uniqueness of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific structure and the combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-11,12-dimethyl-10-(pyridin-3-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H26N6/c1-16-17(2)30(14-18-7-6-12-26-13-18)23-21(16)24-28-22(29-31(24)15-27-23)19-8-10-20(11-9-19)25(3,4)5/h6-13,15H,14H2,1-5H3 |
InChI Key |
VLAKGHFAVREPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CC5=CN=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11327306.png)

![2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11327323.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11327330.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327344.png)
![5-(3-bromophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11327350.png)
![3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11327351.png)
![4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327361.png)


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11327380.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327390.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11327392.png)
